molecular formula C11H20ClNO B2795154 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide CAS No. 953807-01-7

2-chloro-N-(2,3-dimethylcyclohexyl)propanamide

Cat. No.: B2795154
CAS No.: 953807-01-7
M. Wt: 217.74
InChI Key: NIRDDXXHNBLIBQ-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dimethylcyclohexyl)propanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-chloro-N-(2,3-dimethylcyclohexyl)propanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties .

Biological Activity

2-chloro-N-(2,3-dimethylcyclohexyl)propanamide is a chemical compound with a molecular formula of CHClNO and a molecular weight of 217.74 g/mol. Its structure features a chloro group attached to a propanamide backbone, along with a dimethylcyclohexyl substituent. This unique configuration suggests potential biological activities, particularly in medicinal chemistry and biochemistry.

The compound's reactivity is influenced by its functional groups, particularly the chloro and amide functionalities. These groups can participate in various chemical reactions, which may affect its biological activity.

Key Features:

  • Chloro Group: Enhances electrophilicity, potentially facilitating interactions with nucleophiles.
  • Dimethylcyclohexyl Moiety: Increases lipophilicity, which may enhance membrane permeability and bioavailability.

Biological Activity Overview

While specific data on the biological activity of this compound is limited, insights can be drawn from studies on structurally similar compounds. Compounds with similar structures often exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects.

Potential Biological Activities:

  • Anti-inflammatory Effects: Compounds with similar structures have been reported to exhibit anti-inflammatory properties.
  • Analgesic Activity: Structural analogs suggest potential analgesic effects due to their ability to interact with pain pathways.
  • Membrane Permeability: The dimethylcyclohexyl substituent may enhance the compound's ability to cross biological membranes.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against other related compounds.

Compound NameMolecular FormulaKey Features
N-(2-methylcyclohexyl)propanamideCHNOLacks chlorine; similar cycloalkane structure
2-chloro-N-cyclopropylpropanamideCHClNOSmaller cycloalkane; different ring size
2-chloro-N-(1-methylcyclohexyl)propanamideCHClNOVariation in methyl substitution on cyclohexane

Uniqueness: The presence of both a chlorine atom and a dimethyl substituent on the cyclohexane distinguishes this compound from others, potentially affecting its reactivity and biological properties.

Research Findings and Case Studies

Research into compounds similar to this compound has revealed various biological activities:

  • Antifungal Properties: Studies have shown that certain related compounds possess antifungal activity against pathogens such as Aspergillus flavus, indicating potential applications in treating fungal infections .
  • Cytotoxicity Against Cancer Cells: Some structurally related compounds have demonstrated selective cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), suggesting that this compound may also exhibit anticancer properties.
  • Mechanisms of Action: The mechanisms through which these compounds exert their effects often involve interactions with specific molecular targets, leading to modulation of biochemical pathways relevant to inflammation and pain signaling .

Properties

IUPAC Name

2-chloro-N-(2,3-dimethylcyclohexyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO/c1-7-5-4-6-10(8(7)2)13-11(14)9(3)12/h7-10H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRDDXXHNBLIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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